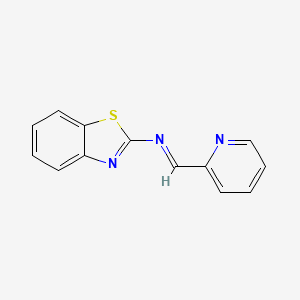

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine

Description

(E)-N-(1,3-Benzothiazol-2-yl)-1-pyridin-2-ylmethanimine is a Schiff base (imine) compound featuring a benzothiazole moiety linked via a methanimine group to a pyridin-2-yl substituent. Benzothiazoles are heterocyclic systems known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C13H9N3S |

|---|---|

Molecular Weight |

239.30 g/mol |

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine |

InChI |

InChI=1S/C13H9N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-9H/b15-9+ |

InChI Key |

XQJBJGMGECRVEP-OQLLNIDSSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/N=C/C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine generally involves the condensation reaction between 2-aminobenzothiazole and pyridine-2-carbaldehyde. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated overnight to ensure complete formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole and pyridine rings.

Reduction: Reduced forms of the imine group.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activities due to the presence of the benzothiazole moiety.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Benzothiazole vs. Benzimidazole Derivatives

Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine () replace the benzothiazole with a benzimidazole ring. Benzimidazoles exhibit similar bioactivity profiles but differ in hydrogen-bonding capabilities due to the additional NH group, which may enhance interactions with biological targets . In contrast, the sulfur atom in benzothiazole may improve lipophilicity and membrane permeability .

Pyridin-2-yl vs. Pyridin-3-yl Substituents

(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine () demonstrates how pyridine ring positioning affects physicochemical properties. The pyridin-3-yl group in exhibits a fruity aroma, suggesting sensory applications, whereas pyridin-2-yl derivatives like the target compound may favor planar molecular geometries, influencing π-π stacking in crystal packing .

Adamantyl-Containing Imines

(E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine () incorporates a bulky adamantyl group, enhancing thermal stability and bioactivity (e.g., acetylcholinesterase inhibition).

Crystallography and Molecular Interactions

Crystal structures of halophenyl-imidazole imines () reveal dihedral angles of ~56° between aromatic rings, driven by weak C–H···N and π-π interactions. The target compound’s pyridin-2-yl and benzothiazole groups may adopt a similar twisted conformation, favoring chain-like packing via C–H···N bonds . Adamantyl imines () exhibit distinct packing due to steric bulk, reducing π-π contributions . SHELX software () is widely used for such analyses, underscoring its reliability in resolving weak intermolecular interactions .

Data Tables

Table 1: Structural and Crystallographic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.